molecular formula C24H17NO3 B309547 2-(Anilinocarbonyl)phenyl 1-naphthoate

2-(Anilinocarbonyl)phenyl 1-naphthoate

Cat. No.: B309547
M. Wt: 367.4 g/mol
InChI Key: URABZJKQKJWOPL-UHFFFAOYSA-N
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Description

Historical Context of Naphthoate Derivatives

Naphthoate derivatives trace their origins to early investigations into polycyclic aromatic hydrocarbons (PAHs). Naphthalene, the parent structure, was first isolated from coal tar in the 1820s and later structurally characterized as two fused benzene rings. Functionalization of naphthalene led to carboxylic acid derivatives, with 1- and 2-naphthoic acids emerging as key intermediates. Early 20th-century studies focused on esterification techniques, such as the Kolbe-Schmitt reaction, to synthesize hydroxy naphthoates. For example, phenyl 1-hydroxy-2-naphthoate (CAS 132-54-7) became notable for its applications in liquid crystals and anti-inflammatory agents. These efforts laid the groundwork for complex esters like 2-(anilinocarbonyl)phenyl 1-naphthoate, which integrates aniline and naphthoate moieties.

Significance in Carboxylic Acid Ester Chemistry

Carboxylic acid esters, including naphthoates, are pivotal in organic synthesis due to their stability and reactivity. The esterification of 1-naphthoic acid involves nucleophilic acyl substitution, often catalyzed by sulfuric acid or thionyl chloride. Key advancements include:

  • Steric and Electronic Modulation : Bulky groups like adamantyl (e.g., in adapalene) or anilinocarbonyl enhance thermal stability and solubility.
  • Functional Applications : Cellulose naphthoate esters exhibit fluorescence and UV absorption, enabling uses in sensors and coatings.

Table 1 : Representative Naphthoate Esters and Properties

Compound Key Feature Application
Phenyl 1-hydroxy-2-naphthoate Intramolecular hydrogen bonding Liquid crystal intermediates
Methyl 3-hydroxy-2-naphthoate Solvatochromic properties Fluorescent probes
This compound Hybrid aromatic-amide structure Polymer modifiers

Evolution of Anilinocarbonyl Compounds in Chemical Research

Anilinocarbonyl groups, combining aromatic amines and carbonyl functionalities, gained prominence in pharmaceutical and materials science. Early work on aniline derivatives focused on electrophilic substitution (e.g., bromination), while modern methods employ transition metal catalysis for regioselective C-H functionalization. The integration of anilinocarbonyl into naphthoates, as seen in this compound, leverages:

  • Electronic Effects : The electron-withdrawing carbonyl group stabilizes adjacent aromatic systems.
  • Synthetic Versatility : Suzuki-Miyaura coupling and Ullmann reactions enable precise functionalization.

Relationship to Other Phenyl Naphthoate Derivatives

This compound shares structural motifs with related compounds but differs in reactivity and applications:

  • Phenyl 1-hydroxy-2-naphthoate : Lacks the anilinocarbonyl group, reducing its thermal stability (melting point: 93–96°C).
  • 6-[3-(1-Adamanty)-4-methoxyphenyl]-2-naphthoic acid : A pharmaceutical derivative (adapalene) with a rigid adamantyl group instead of aniline.
  • Naphthalene-1-carboxylic acid amides : Exhibit stronger hydrogen bonding but lower solubility in nonpolar solvents.

Structural Comparison :
$$ \text{this compound} $$

  • Advantage : Enhanced π-π stacking from naphthoate and aniline groups.
  • Limitation : Susceptibility to hydrolysis at high pH due to the ester linkage.

Properties

Molecular Formula

C24H17NO3

Molecular Weight

367.4 g/mol

IUPAC Name

[2-(phenylcarbamoyl)phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C24H17NO3/c26-23(25-18-11-2-1-3-12-18)21-14-6-7-16-22(21)28-24(27)20-15-8-10-17-9-4-5-13-19(17)20/h1-16H,(H,25,26)

InChI Key

URABZJKQKJWOPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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